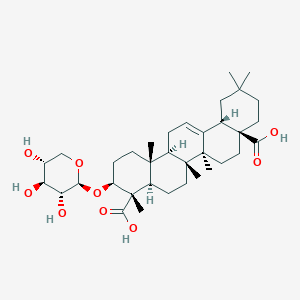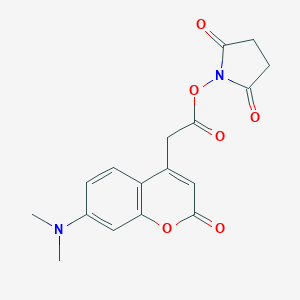![molecular formula C12H9BrOS B149378 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone CAS No. 128746-80-5](/img/structure/B149378.png)
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone" is a brominated aromatic ketone, which is structurally related to various other brominated aromatic compounds that have been synthesized and studied for their chemical properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and synthesis of brominated aromatic ketones.
Synthesis Analysis
The synthesis of brominated aromatic ketones can involve halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which was achieved with high yields and proved to be an effective chemical protective group . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone was performed and further converted into various thiazole derivatives, showcasing the versatility of brominated ketones in chemical transformations . The synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent also demonstrates a method for introducing bromine into aromatic ketones .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods such as Gaussian09 software, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The geometrical parameters obtained from such calculations are often in agreement with X-ray diffraction (XRD) data, providing a reliable picture of the molecule's structure.
Chemical Reactions Analysis
Brominated aromatic ketones can participate in various chemical reactions, including cascade reactions involving palladium-catalyzed C-C bond formations, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes . The presence of bromine in these molecules can facilitate nucleophilic and electrophilic substitutions, making them versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be characterized by techniques such as infrared spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was confirmed using single-crystal X-ray crystallography and infrared spectrometry . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to determine charge transfer within the molecule, as well as its potential role in nonlinear optics .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods :The compound 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone has been synthesized through various methods. For example, α-Bromo chalcones containing a 2-thiene ring have been successfully prepared by condensation and subsequent bromination processes (Budak & Ceylan, 2009). Another approach involves the interaction of 4-aminoacetophenone with specific sulphonamides and bromine water to yield derivatives of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, which further react to form various compounds with potential cytotoxicity (Hessien et al., 2009). These methods reflect the versatility in synthesizing this compound and its derivatives for further applications.
Chemical Reactions and Derivatives
Interaction with Amines and Bromination :The interaction of (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one (a derivative of the compound ) with tertiary amines has been studied, revealing the formation of quaternary salts and subsequent cyclization to give di(2-thienyl)azolo[a]pyridinium derivatives (Potikha et al., 2010). This indicates the compound’s potential in forming complex structures with biological significance.
Potential Biological and Pharmacological Properties
Anxiolytic Activity :Derivatives of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, specifically 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, have been synthesized and examined for their anxiolytic activity. Notably, certain derivatives showed significant activity, suggesting potential use in therapeutic applications (Liszkiewicz et al., 2006).
Safety And Hazards
“2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .
Propiedades
IUPAC Name |
2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKNYPNLSJEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383599 |
Source


|
| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
CAS RN |
128746-80-5 |
Source


|
| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

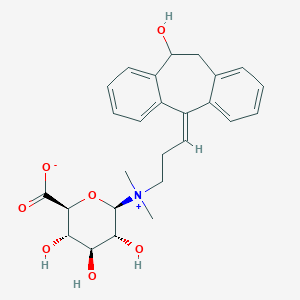
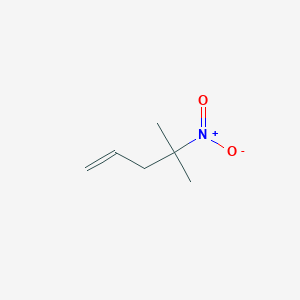
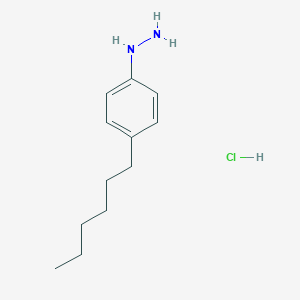
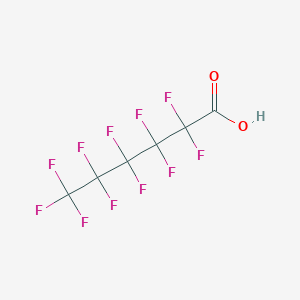
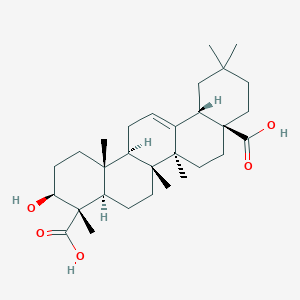


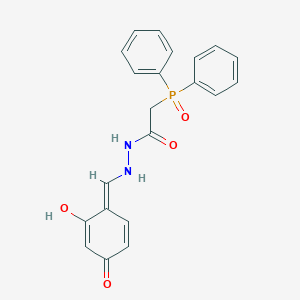


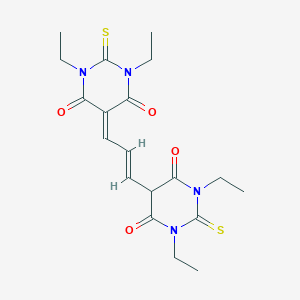
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
